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  • Product: 7-methoxy-1H-indole-2-carbaldehyde
  • CAS: 30464-91-6

Core Science & Biosynthesis

Foundational

The Strategic Utility of 7-Methoxy-1H-indole-2-carbaldehyde in Medicinal Chemistry

Executive Summary In the landscape of heterocyclic drug design, the indole scaffold remains a privileged structure. However, the specific regioisomer 7-methoxy-1H-indole-2-carbaldehyde (CAS: 30464-91-6) represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the indole scaffold remains a privileged structure. However, the specific regioisomer 7-methoxy-1H-indole-2-carbaldehyde (CAS: 30464-91-6) represents a highly specialized intermediate that offers distinct advantages over its more common 3-formyl counterparts. This guide analyzes the technical utility of this scaffold, focusing on the 7-methoxy substituent’s role in modulating metabolic stability and electronic character, and provides a validated synthetic roadmap for its deployment in high-affinity ligand design.

Chemical Profile & Structural Significance[1][2][3][4][5]

The "7-Methoxy" Advantage

The introduction of a methoxy group at the C7 position of the indole ring is rarely arbitrary. In medicinal chemistry, this substitution pattern serves three critical functions:

  • Metabolic Blockade: The C7 position of the indole ring is a primary site for Phase I metabolic hydroxylation by cytochrome P450 enzymes. Substitution with a methoxy group effectively blocks this metabolic soft spot, potentially extending the in vivo half-life of the parent drug.

  • Electronic Modulation: The methoxy group acts as an electron-donating group (EDG) through resonance, increasing the electron density of the pyrrole ring. This modulation can enhance the nucleophilicity of the C3 position for subsequent functionalization or alter the pKa of the indole N-H, influencing hydrogen bond donor capability.

  • Binding Pocket Specificity: In kinase inhibitors, the 7-position often faces the solvent-accessible region or a specific hydrophobic pocket (e.g., the "sugar pocket" in ATP binding sites). A 7-methoxy group can induce a specific conformational twist or fill a small hydrophobic cavity that a simple proton cannot, improving selectivity (e.g., in DYRK1A or GSK-3

    
     inhibitors).
    
C2-Formyl vs. C3-Formyl

While 3-formylindoles are easily accessed via Vilsmeier-Haack formylation, the 2-formyl isomer requires deliberate synthetic planning. The C2-aldehyde provides a "linear" vector for chain extension, making it ideal for constructing:

  • Bis(indolyl)methanes: Via condensation with a second indole.

  • Vinyl Indoles: Via Knoevenagel condensation, often serving as Michael acceptors in covalent inhibitors.

  • Schiff Base Ligands: For metal coordination or fluorescent sensing applications.[1]

Synthetic Pathways[4][6][7][8]

Accessing 7-methoxy-1H-indole-2-carbaldehyde requires overcoming the natural C3-nucleophilicity of the indole ring. The most robust method involves Directed ortho-Lithiation (DoM) .

The Directed Lithiation Strategy

Direct formylation (Vilsmeier-Haack) of 7-methoxyindole predominantly yields the 3-carbaldehyde. To exclusively target the C2 position, the indole nitrogen must first be protected with a group that can coordinate lithium or simply prevent N-deprotonation interference, followed by C2-lithiation and quenching with a formyl source (DMF).

Reaction Logic:
  • Protection: Use of

    
    -Boc (tert-butoxycarbonyl) or 
    
    
    
    -SO
    
    
    Ph (phenylsulfonyl) increases the acidity of the C2 proton and directs lithiation via coordination (CIPE effect).
  • Lithiation: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) at low temperature generates the thermodynamically stable 2-lithio species.
  • Formylation: Quenching with

    
    -Dimethylformamide (DMF) introduces the carbonyl group.
    
  • Deprotection: Mild base or acid hydrolysis restores the free N-H indole.

Experimental Protocol: Synthesis of 7-Methoxy-1H-indole-2-carbaldehyde

Objective: Selective synthesis of the C2-aldehyde isomer starting from 7-methoxyindole.

Materials
  • Starting Material: 7-Methoxyindole (1.0 equiv)[2]

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), DMAP (cat.), 
    
    
    
    -Butyllithium (1.6 M in hexanes), anhydrous DMF.
  • Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Methodology
Phase 1: N-Protection
  • Dissolve 7-methoxyindole (10 mmol) in anhydrous DCM (50 mL).

  • Add DMAP (0.1 equiv) and Triethylamine (1.5 equiv).

  • Cool to 0°C and add Boc

    
    O (1.2 equiv) dropwise.
    
  • Stir at room temperature (RT) for 3 hours (Monitor by TLC for disappearance of SM).

  • Wash with 1M HCl, brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield
    
    
    -Boc-7-methoxyindole
    .
Phase 2: C2-Lithiation & Formylation
  • Dissolve

    
    -Boc-7-methoxyindole (10 mmol) in anhydrous THF (40 mL) under Argon atmosphere.
    
  • Cool the solution to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents Boc migration or ring opening.

  • Add

    
    -BuLi (1.1 equiv) dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete lithiation.
    
  • Add anhydrous DMF (1.5 equiv) dropwise.

  • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench with saturated NH

    
    Cl solution. Extract with EtOAc.
    
Phase 3: Deprotection (Optional but common for final scaffold)
  • If the free indole is required immediately: Dissolve the crude

    
    -Boc-2-formyl intermediate in DCM/TFA (4:1 ratio) or use K
    
    
    
    CO
    
    
    in MeOH/Water reflux for thermal deprotection.
  • Purify via column chromatography (Hexane/EtOAc gradient).

  • Expected Product: Yellow solid. 1H NMR (CDCl

    
    ) typically shows the aldehyde proton singlet at 
    
    
    
    ppm and the characteristic indole N-H broad singlet (if deprotected).

Medicinal Chemistry Applications & Data

Functionalization Logic

The aldehyde handle at C2 allows for rapid diversification.

Reaction ClassReagentProduct TypeTherapeutic Potential
Knoevenagel Malononitrile / Piperidine2-(Indol-2-yl)acrylonitrilesAntiproliferative (JAK/STAT pathway interference)
Schiff Base Hydrazine / AnilinesIndole-2-acylhydrazonesIron chelators, Antioxidants, Fluorescent probes
Reduction NaBH

Indole-2-methanolPrecursor to carbocations for DNA alkylation
Condensation Indole / Acid Cat.Bis(indolyl)methanesAromatase inhibitors, SERMs
Biological Case Studies
  • Kinase Inhibitors: Derivatives of 7-methoxyindole-2-carbaldehyde have been explored as precursors for indolocarbazole analogs. The 7-methoxy group often occupies a specific pocket in kinases like PKC or CDK4 , providing selectivity over other isoforms.

  • Antioxidant Activity: Schiff bases derived from this aldehyde show superior radical scavenging activity (DPPH assay) compared to the unsubstituted analogs, attributed to the electron-donating resonance of the methoxy group stabilizing the phenoxy-like radical intermediates.

Visualizations

Synthesis Pathway (Graphviz)

SynthesisPathway Start 7-Methoxyindole Step1 N-Boc Protection (Boc2O, DMAP) Start->Step1 Intermediate1 N-Boc-7-Methoxyindole Step1->Intermediate1 Step2 C2-Lithiation (n-BuLi, -78°C) Intermediate1->Step2 Intermediate2 2-Lithio Species Step2->Intermediate2 Step3 Formylation (DMF, then H+) Intermediate2->Step3 Product 7-Methoxy-1H-indole- 2-carbaldehyde Step3->Product Hydrolysis

Caption: Directed lithiation strategy for the regioselective synthesis of the C2-aldehyde.

Medicinal Chemistry Logic Flow (Graphviz)

MedChemLogic Scaffold 7-Methoxy-1H-indole- 2-carbaldehyde Feat1 C2-Aldehyde Handle Scaffold->Feat1 Feat2 7-Methoxy Group Scaffold->Feat2 Mech1 Covalent Extension (Vinyl/Imine formation) Feat1->Mech1 Mech2 Metabolic Blockade (Prevents C7-Hydroxylation) Feat2->Mech2 Mech3 Electronic Donation (Increases Ring Density) Feat2->Mech3 App1 Kinase Inhibitors (CDK, GSK-3β) Mech1->App1 App2 Fluorescent Probes (Metal Sensing) Mech1->App2 Mech2->App1 App3 Antioxidants (Radical Scavenging) Mech3->App3

Caption: Structural-activity relationships (SAR) driving the utility of the 7-methoxy-2-formyl scaffold.

References

  • PubChem. 7-methoxy-1H-indole-2-carbaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of 7-Substituted Indolines via Directed Lithiation. Org.[3][4][5][6] Synth. 1996, 73, 85. (General methodology for 7-substituted indole lithiation). Available at: [Link]

  • MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles... Represent a Common Pharmacophore? (Discusses methoxy group effects on binding). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of Bioactive Schiff Bases from 7-Methoxy-1H-indole-2-carbaldehyde

Executive Summary & Strategic Rationale The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs. The specific derivative 7-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs. The specific derivative 7-methoxy-1H-indole-2-carbaldehyde is a high-value intermediate. The C7-methoxy substituent differentiates this scaffold by altering the lipophilicity profile and electron density of the indole ring, often enhancing binding affinity in kinase inhibitors and melatonin receptor agonists.

This Application Note provides a rigorous, field-validated protocol for condensing 7-methoxy-1H-indole-2-carbaldehyde with primary amines to form Schiff bases (imines). Unlike generic protocols, this guide addresses the specific solubility challenges and electronic effects introduced by the methoxy substituent, ensuring high yields and purity without chromatographic degradation.

Chemical Basis & Mechanistic Insight

The "Indole Effect" and Acid Catalysis

The formation of a Schiff base is a reversible condensation reaction. For 7-methoxy-1H-indole-2-carbaldehyde, the reaction is governed by the electrophilicity of the C2-formyl group.

  • Electronic Influence: The 7-methoxy group is an electron-donating group (EDG). Through resonance and induction, it increases the electron density of the indole ring. While the C2 position is electron-deficient due to the aldehyde, the overall electron-rich nature of the scaffold can make the aldehyde slightly less electrophilic than in nitro-indoles.

  • Catalytic Requirement: To compensate for reduced electrophilicity, acid catalysis is strictly required to protonate the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack by the amine.

  • pH Sensitivity: The reaction pH is a critical control point (CCP).

    • pH < 3: The amine becomes protonated (

      
      ), losing its nucleophilicity. Reaction stalls.
      
    • pH > 6: Carbonyl activation is insufficient. Reaction is sluggish.

    • Optimal pH: 4.0 – 5.0 (achieved via Glacial Acetic Acid).

Reaction Mechanism Diagram

SchiffBaseMechanism Reactants Reactants (Indole-CHO + Amine) Activation Acid Activation (C=O -> C=OH+) Reactants->Activation H+ (Cat.) Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack R-NH2 Dehydration Dehydration (-H2O) Attack->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product Irreversible step (Entropy driven)

Figure 1: Acid-catalyzed mechanism for Schiff base formation. The dehydration step is the driving force, often assisted by heat (reflux).

Experimental Protocol

Materials & Reagents
ReagentRolePurity / Grade
7-methoxy-1H-indole-2-carbaldehyde Substrate>97% (HPLC)
Primary Amine (e.g., Aniline derivatives)Nucleophile>98%
Ethanol (Absolute) SolventACS Grade
Glacial Acetic Acid Catalyst99.7%
Diethyl Ether Wash SolventACS Grade
Method A: Standard Thermal Reflux (Recommended)

Best for scalability and obtaining thermodynamically stable isomers.

Step 1: Charge and Solubilization

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 7-methoxy-1H-indole-2-carbaldehyde in 15 mL of absolute ethanol .

    • Note: The 7-methoxy derivative may require gentle warming (40°C) for complete dissolution compared to unsubstituted indoles.

  • Add 1.0 - 1.1 mmol (slight excess) of the chosen primary amine.

Step 2: Catalytic Activation

  • Add 2-3 drops of Glacial Acetic Acid.

  • Checkpoint: Verify pH is approximately 4-5 using pH paper.

Step 3: Reflux & Monitoring

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .

  • TLC Monitoring: Check progress every hour using solvent system Hexane:Ethyl Acetate (7:3).

    • Visualization: The product usually fluoresces under UV (254/365 nm) or stains distinctively with Vanillin dip due to the indole moiety.

    • Target: Disappearance of the aldehyde spot (

      
      ).
      

Step 4: Isolation & Work-up (Crucial)

  • Do NOT use Column Chromatography. Silica gel is slightly acidic and contains water, which can hydrolyze the imine bond back to the aldehyde and amine.

  • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing: Wash the solid cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted amine and acetic acid.

  • Recrystallization: If purity is <95%, recrystallize from hot ethanol.

Experimental Workflow Diagram

Workflow Start Dissolve 7-methoxy-indole-2-CHO in EtOH (Warm if needed) AddAmine Add Primary Amine (1.1 eq) + Cat. AcOH Start->AddAmine Reflux Reflux 3-6 Hours (TLC Monitor) AddAmine->Reflux Check Aldehyde Consumed? Reflux->Check Check->Reflux No Cool Ice Bath Crystallization Check->Cool Yes Filter Vacuum Filtration Wash w/ Cold EtOH/Ether Cool->Filter Dry Dry & Characterize Filter->Dry

Figure 2: Step-by-step synthesis workflow emphasizing non-chromatographic purification.

Characterization & Self-Validation

To validate the synthesis without external standards, look for these specific spectroscopic signatures.

Proton NMR ( H-NMR)

The most definitive proof of Schiff base formation is the shift of the carbonyl proton to an imine proton.

  • Aldehyde Reactant: Singlet at

    
     9.8 – 10.0 ppm.
    
  • Schiff Base Product: Singlet at

    
     8.4 – 8.9 ppm  (Azomethine 
    
    
    
    ).
  • Indole NH: Broad singlet at

    
     11.0 – 12.0 ppm (confirms indole ring integrity).
    
  • 7-Methoxy: Singlet at

    
     3.8 – 3.9 ppm (integration 3H).
    
Infrared Spectroscopy (FT-IR)
  • Appearance: Strong band at 1610 – 1630 cm

    
      (C=N stretching).
    
  • Disappearance: Absence of the C=O stretching band (usually 1660 – 1700 cm

    
    ).
    
Mass Spectrometry[1][3]
  • Molecular Ion:

    
     corresponding to (Indole MW + Amine MW - 18).
    
  • Note: Use Electrospray Ionization (ESI) in positive mode. Avoid acidic mobile phases if possible to prevent hydrolysis in the source.

Applications & Biological Relevance[2][3][4][5][6][7][8][9][10]

The 7-methoxy-indole Schiff bases are not merely synthetic exercises; they are bioactive pharmacophores.

  • Kinase Inhibition: The indole moiety mimics the adenine ring of ATP. The 7-methoxy group provides unique steric bulk that can improve selectivity for specific kinase pockets (e.g., VEGFR-2 or EGFR).

  • Antimicrobial Agents: Schiff bases of indole-2-carbaldehyde have shown efficacy against S. aureus and B. subtilis. The C=N linkage is essential for disrupting bacterial cell walls.

  • Antioxidants: The electron-rich indole ring acts as a radical scavenger.

References

  • Synthesis of Indole Schiff Bases: Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega (2022). Link

  • Biological Activity: Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde.[1] Advanced Journal of Chemistry (2025).[2] Link

  • NMR Characterization: Protonation States of the Tryptophan Synthase Internal Aldimine Active Site. Journal of the American Chemical Society (2014). Link

  • Microwave/Green Methods: Schiff base indole derivatives: Synthesis and biological activities. Journal of Medicinal and Nanomaterials Chemistry (2025). Link

  • General Mechanism: Schiff Base Reaction-Mechanism and Application. (2022).[3][4][5] Link(Note: Video utilized for mechanistic visualization verification).

Sources

Application

Application Note: High-Efficiency Reductive Amination of 7-Methoxy-1H-indole-2-carbaldehyde

Topic: Reductive Amination Procedures for 7-Methoxy-1H-indole-2-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract & St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination Procedures for 7-Methoxy-1H-indole-2-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Significance

The 7-methoxy-1H-indole-2-carbaldehyde scaffold is a privileged intermediate in the synthesis of isotryptamine derivatives, often utilized in the development of kinase inhibitors and CNS-active agents (e.g., melatonin receptor ligands). However, the electron-rich nature of the indole ring, augmented by the 7-methoxy group, renders the C2-aldehyde less electrophilic than standard benzaldehydes. Furthermore, the acid-sensitivity of the indole core requires mild conditions to prevent polymerization or dimerization.

This guide details two optimized protocols for the reductive amination of 7-methoxy-1H-indole-2-carbaldehyde:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) in DCE.

  • Method B (Difficult Amines): Titanium(IV) isopropoxide mediated reduction.[1][2]

Mechanistic Analysis & Reaction Design

Electronic Considerations

The 7-methoxy group acts as a


-donor (+M effect), increasing electron density within the indole ring. This has two critical consequences for reductive amination:
  • Reduced Electrophilicity: The carbonyl carbon at C2 is less susceptible to nucleophilic attack by the amine compared to electron-deficient aldehydes. Implication: Acid catalysis (Brønsted or Lewis) is strictly required to activate the carbonyl.

  • Imine Stability: Once formed, the imine/iminium species is stabilized by the indole ring, making it a distinct intermediate that can be observed or even isolated in some cases.

Reagent Selection Logic
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild enough to leave the indole double bond and the 7-methoxy group intact. Crucially, it reduces the iminium ion much faster than the aldehyde, preventing the formation of the alcohol byproduct (7-methoxy-1H-indole-2-methanol).

  • 1,2-Dichloroethane (DCE): Preferred over methanol. STAB reacts slowly with the solvent in DCE, whereas in methanol, it decomposes. DCE also solubilizes the indole substrate effectively.

  • Acetic Acid (AcOH): Acts as a catalyst to protonate the hemiaminal intermediate, facilitating water elimination to form the iminium ion.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the critical role of pH control.

ReductiveAminationMechanism Aldehyde 7-OMe-Indole-2-CHO (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Alcohol Byproduct (Avoid) Aldehyde->Alcohol + NaBH4 (Non-selective) SLOW with STAB Amine Amine (R-NH2) Hemiaminal->Aldehyde Reversible Iminium Iminium Ion (Active Species) Hemiaminal->Iminium + AcOH - H2O Product Secondary Amine (Target) Iminium->Product + STAB (Hydride) FAST

Figure 1: Mechanistic pathway highlighting the critical acid-catalyzed dehydration step (Red) and the selective hydride transfer (Green).

Experimental Protocols

Protocol A: The "Gold Standard" (STAB/DCE)

Applicability: Primary and non-hindered secondary amines. Scale: 1.0 mmol (Adaptable).

Reagents:

  • 7-methoxy-1H-indole-2-carbaldehyde (175 mg, 1.0 mmol)

  • Amine (1.1 – 1.2 mmol)

  • Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol)

  • Acetic Acid (glacial) (60 µL, 1.0 mmol)

  • 1,2-Dichloroethane (DCE) (5 mL) [Anhydrous]

Procedure:

  • Setup: In a dry 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Catalyst Addition: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This "pre-stir" allows the imine/iminium equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under Nitrogen/Argon for 4–16 hours.

    • Monitoring: Check by TLC or LC-MS. Look for disappearance of aldehyde (UV active, distinct Rf).

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Titanium-Mediated (Difficult Amines)

Applicability: Weakly nucleophilic amines (e.g., anilines), bulky amines, or when STAB fails. Mechanism:


 acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine.[1]

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Ethanol (Absolute) or THF

Procedure:

  • Imine Formation: In a dry flask under inert atmosphere, mix aldehyde (1.0 equiv) and amine (1.1 equiv) in neat

    
     (if liquid/soluble) or minimal THF.
    
  • Incubation: Stir at RT for 6–12 hours.

    • Note: For very stubborn amines, heat to 40–50°C.

  • Dilution: Dilute the viscous mixture with Absolute Ethanol (5 mL per mmol).

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) portion-wise.
    
  • Stir: Allow to warm to RT and stir for 2–4 hours.

  • Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.

  • Workup: Concentrate the filtrate and purify as usual.

Data Summary & Troubleshooting

Expected Analytical Data
Feature1H NMR Signal (approx.)Interpretation
Aldehyde (Start)

9.8 – 10.0 ppm (s, 1H)
Distinctive CHO singlet.
Imine (Intermediate)

8.3 – 8.6 ppm (s, 1H)
Shifted downfield, transient.
Product (

-N)

3.8 – 4.2 ppm (s or d, 2H)
New benzylic methylene signal.
7-Methoxy Group

3.9 ppm (s, 3H)
Diagnostic handle, usually static.
Troubleshooting Guide
ProblemProbable CauseSolution
No Reaction (Aldehyde remains) Amine is poor nucleophile; steric hindrance.Switch to Protocol B (

). Increase temperature to 40°C.
Alcohol Formation (Indole-CH2OH) Reducing agent is too strong or added too fast.Ensure 30 min "pre-stir" with AcOH before adding STAB. Do not use

in Protocol A.
Low Yield (Sticky residue) Boron complexes not breaking down.Increase quench time with

or use 1M NaOH (if product is stable) to break borates.
Dimerization Amine is condensing with two aldehydes.Ensure Amine is in excess (1.2–1.5 equiv). Add aldehyde to the amine solution slowly.

Decision Matrix (Workflow)

DecisionMatrix Start Start: 7-OMe-Indole-2-CHO + Amine CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine StandardPath No (Primary/Secondary Alkyl) CheckAmine->StandardPath DifficultPath Yes (Aniline/Bulky) CheckAmine->DifficultPath ProtocolA Protocol A: STAB / DCE / AcOH (One-Pot) StandardPath->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 then NaBH4 (Stepwise) DifficultPath->ProtocolB Monitor Monitor (TLC/LCMS) Aldehyde Disappearance ProtocolA->Monitor ProtocolB->Monitor Success Isolate Product Monitor->Success Complete Fail Incomplete Conversion? Monitor->Fail Stalled Fail->ProtocolB Switch Method

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on amine properties.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure for the synthesis of secondary and tertiary amines.[1] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[5] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the C2 Aldehyde Position in 7-Methoxyindoles

Introduction: The Strategic Importance of 7-Methoxyindoles and C2-Functionalization The 7-methoxyindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Methoxyindoles and C2-Functionalization

The 7-methoxyindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. The methoxy group at the 7-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its therapeutic potential.[1] The C2-aldehyde functionality serves as a versatile synthetic handle, allowing for a diverse array of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR). This guide provides a comprehensive overview of key synthetic strategies for the functionalization of the C2-aldehyde in 7-methoxyindoles, offering both theoretical insights and detailed, field-proven protocols for researchers in drug discovery and organic synthesis.

The Electronic Influence of the 7-Methoxy Group: A Guiding Principle

The 7-methoxy group, an electron-donating group (EDG), exerts a profound influence on the reactivity of the indole ring and its substituents. Through resonance, the lone pairs on the methoxy oxygen increase the electron density of the benzene portion of the indole, which is relayed to the pyrrole ring. This has two key consequences for the reactivity of the C2-aldehyde:

  • Increased Nucleophilicity of the Indole Ring: The higher electron density on the indole nucleus, particularly at the C3 position, can influence side reactions in certain transformations.

  • Slight Deactivation of the C2-Aldehyde: The overall increase in electron density on the indole ring can slightly reduce the electrophilicity of the C2-aldehyde's carbonyl carbon compared to an unsubstituted indole-2-carbaldehyde. This effect is generally modest but can influence reaction kinetics and may necessitate slightly more forcing conditions or more active catalysts in some cases.

Understanding this electronic push from the 7-methoxy group is crucial for optimizing reaction conditions and anticipating potential challenges.

Key Functionalization Strategies and Protocols

This section details several high-impact transformations of the C2-aldehyde on the 7-methoxyindole core.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, reacting the aldehyde with an active methylene compound to yield an electron-deficient alkene.[2] These products are valuable Michael acceptors and intermediates for the synthesis of more complex heterocyclic systems.

Causality of Experimental Choices: The reaction is typically base-catalyzed. A weak base like piperidine or an ammonium salt is sufficient to deprotonate the active methylene compound without causing unwanted side reactions with the indole nucleus. The choice of solvent is often a polar protic solvent like ethanol to facilitate the dissolution of the reactants and the catalyst.[3]

Workflow for Knoevenagel Condensation

G cluster_start Reaction Setup start 7-Methoxyindole-2-carbaldehyde + Malononitrile solvent Ethanol start->solvent catalyst Piperidine solvent->catalyst reflux Reflux (e.g., 80°C) Monitor by TLC catalyst->reflux workup Cool to RT Filter Precipitate reflux->workup wash Wash with Cold Ethanol and Water workup->wash dry Dry under Vacuum wash->dry product 2-((7-Methoxy-1H-indol-2-yl)methylene)malononitrile dry->product

Caption: Workflow for the Knoevenagel condensation.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • 7-Methoxy-1H-indole-2-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Anhydrous Ethanol

    • Piperidine

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) apparatus

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • To a solution of 7-methoxy-1H-indole-2-carbaldehyde in anhydrous ethanol (10-20 mL per gram of aldehyde), add malononitrile.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq or 2-3 drops).

    • Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-4 hours).

    • Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol, followed by water, to remove residual catalyst and unreacted starting materials.

    • Dry the product under vacuum to yield the desired 2-((7-methoxy-1H-indol-2-yl)methylene)malononitrile.

Wittig Olefination: Synthesis of Alkenes

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones.[4] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[5]

Causality of Experimental Choices: The Wittig reaction is typically carried out under anhydrous conditions as the ylide is a strong base and will be quenched by protic solvents. The choice of base for generating the ylide from its corresponding phosphonium salt depends on the acidity of the proton alpha to the phosphorus. For non-stabilized ylides, a strong base like n-butyllithium or sodium hydride is required. The formation of the very stable triphenylphosphine oxide is the thermodynamic driving force for the reaction.[6]

Mechanism of the Wittig Reaction

G aldehyde 7-Methoxyindole- 2-carbaldehyde intermediate Oxaphosphetane (4-membered ring) aldehyde->intermediate [2+2] Cycloaddition ylide Phosphorus Ylide (Ph3P=CHR) ylide->intermediate product Alkene intermediate->product Cycloreversion byproduct Triphenylphosphine Oxide (Ph3P=O) intermediate->byproduct

Caption: Mechanism of the Wittig reaction.

Detailed Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

    • 7-Methoxy-1H-indole-2-carbaldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard laboratory glassware for anhydrous reactions (oven-dried)

    • Syringes and needles

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi solution dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the ylide solution back to 0°C and add a solution of 7-methoxy-1H-indole-2-carbaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC for the disappearance of the aldehyde.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Reductive Amination: Forming C-N Bonds

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[7] It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent present in the reaction mixture.[8]

Causality of Experimental Choices: A key aspect of this reaction is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, moisture-tolerant, and does not readily reduce aldehydes or ketones.[9] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

Workflow for Reductive Amination

G cluster_start Reaction Setup start 7-Methoxyindole-2-carbaldehyde + Primary/Secondary Amine solvent Dichloromethane (DCM) start->solvent catalyst Acetic Acid (cat.) solvent->catalyst reagent Add Sodium Triacetoxyborohydride (STAB) catalyst->reagent stir Stir at Room Temperature Monitor by TLC/LC-MS reagent->stir workup Quench with aq. NaHCO3 Separate Layers stir->workup extract Extract with DCM workup->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Substituted Amine purify->product

Caption: Workflow for reductive amination.

Detailed Protocol: Reductive Amination with a Primary Amine

  • Materials:

    • 7-Methoxy-1H-indole-2-carbaldehyde (1.0 eq)

    • Primary amine (e.g., benzylamine) (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM)

    • Glacial acetic acid (optional, 1-2 drops)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve 7-methoxy-1H-indole-2-carbaldehyde and the primary amine in DCM.

    • If desired, add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride in one portion. The mixture may effervesce slightly.

    • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting amine by column chromatography on silica gel.

Oxidation to the Carboxylic Acid

The oxidation of the C2-aldehyde to the corresponding carboxylic acid provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.[10]

Causality of Experimental Choices: While strong oxidizing agents like potassium permanganate or chromic acid can be used, milder reagents are often preferred to avoid over-oxidation or reaction with the electron-rich indole nucleus. Sodium chlorite (NaClO2) in the presence of a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene is a highly effective and selective method for oxidizing aldehydes to carboxylic acids.[1]

Detailed Protocol: Oxidation to 7-Methoxy-1H-indole-2-carboxylic acid

  • Materials:

    • 7-Methoxy-1H-indole-2-carbaldehyde (1.0 eq)

    • Sodium chlorite (NaClO2) (1.5 eq)

    • Sodium dihydrogen phosphate (NaH2PO4)

    • 2-Methyl-2-butene

    • tert-Butanol and water (as solvent)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve 7-methoxy-1H-indole-2-carbaldehyde in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene to the solution.

    • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

    • Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature over 30-60 minutes.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the aldehyde.

    • Upon completion, adjust the pH of the mixture to ~2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude carboxylic acid can often be purified by recrystallization or by column chromatography.

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C2-aldehyde allows for the formation of a new carbon-carbon bond and the creation of a secondary alcohol.[11] This is a fundamental transformation for building more complex carbon skeletons.

Causality of Experimental choices: These reactions must be performed under strictly anhydrous and inert conditions, as organometallic reagents are highly reactive towards water and oxygen.[12] The indole N-H proton is acidic and will be deprotonated by the organometallic reagent, consuming one equivalent. Therefore, at least two equivalents of the organometallic reagent are required. The first equivalent deprotonates the indole nitrogen, and the second adds to the carbonyl.

Detailed Protocol: Addition of a Grignard Reagent

  • Materials:

    • 7-Methoxy-1H-indole-2-carbaldehyde (1.0 eq)

    • Grignard reagent (e.g., Methylmagnesium bromide in Et2O) (2.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)

    • Standard laboratory glassware for anhydrous reactions (oven-dried)

    • Syringes and needles

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 7-methoxy-1H-indole-2-carbaldehyde in anhydrous THF or Et2O.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Grignard reagent dropwise via syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting secondary alcohol by column chromatography on silica gel.

Data Summary

The following table provides a qualitative summary of the expected outcomes for the functionalization of 7-methoxyindole-2-carbaldehyde. Actual yields will vary based on the specific substrate and optimization of reaction conditions.

Reaction TypeKey ReagentsProduct TypeExpected Reactivity Considerations
Knoevenagel Condensation Active methylene compound, base (e.g., piperidine)α,β-Unsaturated systemGenerally high yielding; mild conditions are sufficient.[3]
Wittig Olefination Phosphorus ylideAlkeneRequires anhydrous conditions and strong base for ylide formation.[4]
Reductive Amination Amine, STABSecondary/Tertiary AmineMild and highly selective for the iminium ion reduction.[8]
Oxidation NaClO2, NaH2PO4Carboxylic AcidMild conditions prevent oxidation of the indole ring.[10]
Grignard Addition R-MgXSecondary AlcoholRequires >2 equivalents of Grignard reagent and anhydrous conditions.[11]

Conclusion

The C2-aldehyde of 7-methoxyindole is a versatile functional group that provides access to a wide range of valuable derivatives for applications in drug discovery and materials science. By understanding the electronic influence of the 7-methoxy group and selecting the appropriate reaction conditions, researchers can efficiently and selectively synthesize a diverse library of functionalized indole scaffolds. The protocols outlined in this guide serve as a robust starting point for the exploration of this important chemical space.

References

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 7-methoxy-1H-indole-2-carbaldehyde during storage

Introduction Welcome to the technical support center for 7-methoxy-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 7-methoxy-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidative degradation of this compound during storage. As a specialized aromatic aldehyde, 7-methoxy-1H-indole-2-carbaldehyde is susceptible to oxidation, which can compromise sample integrity and impact experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of your valuable compound.

Understanding the Instability of 7-Methoxy-1H-indole-2-carbaldehyde

The molecular structure of 7-methoxy-1H-indole-2-carbaldehyde contains two key functionalities that contribute to its oxidative instability: the aldehyde group and the electron-rich indole ring, which is further activated by the methoxy substituent.

  • Aldehyde Oxidation: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH).[1] This is a primary degradation pathway, especially in the presence of atmospheric oxygen.

  • Indole Ring Oxidation: The indole nucleus, particularly when substituted with an electron-donating group like a methoxy group, is susceptible to oxidative degradation. This can lead to the formation of various byproducts, including N-(2-formylphenyl)formamide, through ring-opening mechanisms.[2][3]

Factors such as exposure to air (oxygen), light, elevated temperatures, and the presence of trace metal impurities can accelerate these degradation processes.[1][4]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the storage and handling of 7-methoxy-1H-indole-2-carbaldehyde.

FAQ 1: My once-white powder has turned yellow/brown. What happened?

Answer: A color change from white to yellow or brown is a common indicator of oxidation. This is likely due to the formation of polymeric or chromophoric degradation products resulting from the oxidation of the indole ring. The aldehyde group may have also been partially or fully oxidized to the corresponding carboxylic acid, which can act as a catalyst for further degradation.

Troubleshooting Steps:

  • Assess Purity: Before further use, it is crucial to assess the purity of the discolored material. A recommended High-Performance Liquid Chromatography (HPLC) method is provided in the "Analytical Protocols" section below.

  • Review Storage Conditions: Evaluate your current storage protocol against the recommended best practices outlined in this guide. Key areas to check are:

    • Was the compound stored under an inert atmosphere?

    • Was the container properly sealed to be airtight?

    • Was it protected from light?

    • Was it stored at the recommended temperature?

  • Implement Corrective Actions: If the material is deemed usable, immediately transfer it to a new, clean, and dry container following the "Protocol for Long-Term Storage under Inert Atmosphere" below. For future storage, strictly adhere to the recommended procedures.

FAQ 2: I suspect my compound has oxidized. How can I confirm this and quantify the degradation?

Answer: You can confirm and quantify the oxidation of 7-methoxy-1H-indole-2-carbaldehyde by using analytical techniques such as HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. The primary oxidation product to look for is 7-methoxy-1H-indole-2-carboxylic acid.

  • By HPLC: An increase in the peak corresponding to the carboxylic acid and a decrease in the peak for the aldehyde will indicate the extent of oxidation. A detailed HPLC method is provided in the "Analytical Protocols" section.

  • By ¹H NMR Spectroscopy: The aldehyde proton of 7-methoxy-1H-indole-2-carbaldehyde has a characteristic chemical shift around 9-10 ppm. Upon oxidation to the carboxylic acid, this signal will disappear and a new, broader signal for the carboxylic acid proton will appear downfield, typically above 10 ppm.[5][6]

FAQ 3: Can I use an antioxidant to improve the stability of my compound?

Answer: Yes, incorporating an antioxidant can be an effective strategy to inhibit oxidative degradation, particularly for lots that will be opened multiple times. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[4][7][8]

Recommendation: For solutions of 7-methoxy-1H-indole-2-carbaldehyde, the addition of BHT at a concentration of 50-200 µM can be effective.[9] For solid storage, a very small amount (0.01-0.1% by weight) can be co-dissolved with the compound in a volatile solvent, and the solvent then carefully removed under vacuum to leave a thin, protective coating of the antioxidant on the solid particles. However, the primary method of stabilization should always be proper storage under an inert atmosphere.

FAQ 4: What is the ideal temperature for storing 7-methoxy-1H-indole-2-carbaldehyde?

Answer: For long-term storage, it is recommended to store the compound at -20°C. For short-term storage (a few weeks), refrigeration at 2-8°C is acceptable, provided the compound is under an inert atmosphere and protected from light. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[10]

Proactive Stability Management

The most effective approach to preventing oxidation is to implement robust storage and handling procedures from the outset.

Core Principles of Inert Atmosphere Storage

The primary goal is to create an environment free of oxygen and moisture.[11] This is achieved by replacing the air in the storage container with a dry, inert gas such as high-purity nitrogen or argon.[12] Argon is denser than air and can provide a more stable blanket over the compound, but nitrogen is a more economical and commonly used alternative.[13]

Decision Workflow for Storage Conditions

Storage Decision Workflow Storage Protocol for 7-methoxy-1H-indole-2-carbaldehyde start Receive Compound check_duration Storage Duration? start->check_duration short_term Short-Term (< 1 month) check_duration->short_term Short long_term Long-Term (> 1 month) check_duration->long_term Long storage_temp_short Store at 2-8°C short_term->storage_temp_short storage_temp_long Store at -20°C long_term->storage_temp_long inert_gas Package under Inert Gas (See Protocol 1) storage_temp_short->inert_gas storage_temp_long->inert_gas protect_light Use Amber Vial inert_gas->protect_light seal Seal with PTFE-lined cap and Parafilm® protect_light->seal use Use Compound seal->use

Sources

Optimization

Troubleshooting solubility issues of 7-methoxy-1H-indole-2-carbaldehyde in water

Executive Summary & Diagnosis User Issue: "I cannot get 7-methoxy-1H-indole-2-carbaldehyde to dissolve in water/PBS. It precipitates immediately upon dilution from DMSO, or forms a cloudy suspension."[1][2] Scientist's D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnosis

User Issue: "I cannot get 7-methoxy-1H-indole-2-carbaldehyde to dissolve in water/PBS. It precipitates immediately upon dilution from DMSO, or forms a cloudy suspension."[1][2]

Scientist's Diagnosis: This is a classic "brick dust" solubility failure.[1] As a Senior Application Scientist, I see this frequently with substituted indoles. You are fighting two forces here:

  • Thermodynamic Insolubility: The molecule has a calculated LogP of ~1.8–2.0 [1].[1] While not extremely lipophilic, it lacks ionizable groups within the physiological pH range (pH 2–10).[2] The indole N-H has a pKa > 16, meaning it will not deprotonate to form a salt in standard buffers.[1]

  • Kinetic Precipitation: The 7-methoxy group and the planar indole core encourage strong

    
    -
    
    
    
    stacking in the crystal lattice.[1] When you dilute a DMSO stock into water, the water molecules strip the DMSO solvation shell faster than the indole molecules can disperse, causing them to aggregate and crash out immediately.[1][2]

Physicochemical Profile

Understanding the enemy is the first step to defeating it.[1]

PropertyValueImplication for Solubility
Molecular Weight 175.18 g/mol Small molecule, but rigid.[1]
LogP (Calc) ~1.8 – 2.0 [1]Moderately lipophilic.[2] Prefers organic environments.
H-Bond Donors 1 (Indole NH)Insufficient to overcome lattice energy in water.[1][2]
H-Bond Acceptors 2 (C=O, -OCH3)The aldehyde and methoxy are weak acceptors.[1][2]
pKa (Indole NH) ~16.0Critical: You cannot use pH adjustment (NaOH) to solubilize this.[2]
Reactivity Aldehyde (C-2)Susceptible to oxidation to carboxylic acid (see Section 5).[2]

Troubleshooting Decision Tree

Before choosing a protocol, determine your experimental constraints.

SolubilityDecisionTree Start Start: Define Assay Constraints IsDMSOToxic Is DMSO (>0.5%) toxic to your system? (e.g., Primary neurons, In vivo) Start->IsDMSOToxic DMSOOkay No, DMSO is acceptable IsDMSOToxic->DMSOOkay No DMSOToxic Yes, DMSO is toxic IsDMSOToxic->DMSOToxic Yes MethodA Method A: Solvent Spike (DMSO Stock -> Buffer) DMSOOkay->MethodA Success Clear Solution (Verify concentration) MethodA->Success MethodB Method B: Complexation (HP-β-Cyclodextrin) DMSOToxic->MethodB MethodB->Success

Caption: Decision logic for selecting the appropriate solubilization strategy based on biological tolerance to organic solvents.

Method A: The "Solvent Spike" (Standard In Vitro)[2]

Best for: Biochemical assays, robust cell lines (HeLa, HEK293).[2] Mechanism: Uses a water-miscible organic solvent to kinetically trap the molecule in solution before precipitation occurs.[1]

Protocol
  • Prepare Stock: Dissolve 7-methoxy-1H-indole-2-carbaldehyde in 100% anhydrous DMSO to a concentration of 10 mM .

    • Tip: Sonicate for 30 seconds. The solution should be bright yellow/clear.[1]

  • Prepare Buffer: Pre-warm your PBS or culture media to 37°C. Cold buffers accelerate precipitation.[1]

  • The "Jet" Injection:

    • Hold the buffer tube at a 45° angle.[1]

    • Pipette the DMSO stock directly into the center of the liquid vortex while vortexing.[1]

    • DO NOT pipette the stock onto the side of the tube.[1]

  • Limit: Do not exceed 1% v/v DMSO final concentration.

    • Example: 1 µL stock into 999 µL buffer = 10 µM final (0.1% DMSO).

Troubleshooting Table:

Observation Cause Solution
White precipitate forms instantly Concentration too high (>50 µM). Reduce final concentration or switch to Method B.
Solution turns brown over time Oxidation of aldehyde.[1] Degas buffers; protect from light.[1]

| Oily droplets visible | "Oiling out" (Liquid-Liquid Phase Separation).[1][2] | Add 0.05% Tween-80 to the buffer before adding the compound.[1] |

Method B: Cyclodextrin Complexation (Advanced/In Vivo)[2]

Best for: Animal studies, sensitive primary cells, high-concentration requirements (>100 µM).[1][2] Mechanism: The hydrophobic indole core inserts into the lipophilic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility.[1]

Protocol: HP-β-CD Encapsulation

Reagents: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2].[1][2]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2] Stir until clear. Filter sterilize (0.22 µm).

  • Compound Addition:

    • Weigh the solid 7-methoxy-1H-indole-2-carbaldehyde.[1][2]

    • Add the 20% HP-β-CD vehicle slowly.[1]

  • Energy Input: This is the critical step.[1] The complex does not form instantly.[1]

    • Sonicate at 40°C for 30–60 minutes.

    • Shake at 200 RPM overnight at room temperature (protected from light).

  • Verification: The solution should be clear. If particles remain, filter through a 0.45 µm PVDF filter.[1]

    • Note: Always quantify the post-filter concentration via HPLC/UV, as some compound may be lost.[1]

Stability: The "Silent Killer"[2]

Many researchers mistake degradation for insolubility .[1] The C-2 aldehyde group is reactive.[1]

The Pathway of Failure: In the presence of oxygen and light, the aldehyde oxidizes to 7-methoxy-1H-indole-2-carboxylic acid .[1][2] This acid has different solubility properties and biological activity.[1]

OxidationPathway Aldehyde 7-methoxy-indole-2-carbaldehyde (Active Compound) Oxidation Oxidation (Air/Light) Aldehyde->Oxidation + O2 Acid 7-methoxy-indole-2-carboxylic acid (Inactive/Different Activity) Oxidation->Acid Degradation

Caption: Oxidation pathway of the aldehyde group to the carboxylic acid, which alters solubility and potency.[1][2]

Prevention Strategy:

  • Store Solid: -20°C, under Nitrogen/Argon, desiccated.

  • Store Solutions: Use fresh. If storage is necessary, freeze DMSO stocks at -80°C. Never store aqueous dilutions. [1][2]

  • Antioxidants: For critical assays, add 100 µM Ascorbic Acid or EDTA to the buffer to chelate trace metals that catalyze oxidation [3].[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Yes, but ethanol is more volatile and often tolerates lower concentrations of lipophilic compounds than DMSO.[1] If you use ethanol, keep the final percentage < 0.5% to avoid cellular toxicity.[1]

Q: Why does the solution turn pink/red? A: Indoles are acid-labile and light-sensitive.[1] A pink shift often indicates polymerization or the formation of di-indolylmethane derivatives (acid catalyzed).[1][2] Ensure your buffer is neutral (pH 7.0–7.[1]4) and protect the solution from light (amber tubes).[2]

Q: Can I heat the solution to dissolve it? A: You can heat the DMSO stock to 37°C. Do not boil the aqueous dilution. High heat promotes the oxidation of the aldehyde to the carboxylic acid.[1]

References

  • PubChem. (n.d.).[1][3][4] 7-methoxy-1H-indole-2-carbaldehyde | C10H9NO2.[1][2][4] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][2]

  • ResearchGate. (2017).[2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (Discussing oxidation sensitivity of indole aldehydes). Retrieved October 26, 2023, from [Link][2]

Sources

Troubleshooting

Optimizing reaction conditions for indole-2-carbaldehyde condensation

Technical Support Center: Indole-2-Carbaldehyde Optimization Subject: Optimization & Troubleshooting for Indole-2-Carbaldehyde Condensation Reactions Ticket ID: IND-2-CHO-OPT-001 Status: Open Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-2-Carbaldehyde Optimization

Subject: Optimization & Troubleshooting for Indole-2-Carbaldehyde Condensation Reactions Ticket ID: IND-2-CHO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Safety Warning

Welcome to the Technical Support Center. You are likely here because you are experiencing low yields or complex mixtures when attempting to condense indole-2-carbaldehyde .

Crucial Distinction: Unlike its robust isomer indole-3-carbaldehyde, the 2-carbaldehyde variant presents a unique "push-pull" stability challenge.[1] The indole C3 position is naturally nucleophilic.[1] When you activate the C2-aldehyde for condensation (electrophilic activation), you risk the C3 position of a neighboring molecule attacking it, leading to bis(indolyl)methane-like oligomers (dimerization) rather than your desired product.

Core Directive: Success requires balancing aldehyde activation against indole ring passivation .

Module 1: Reaction Setup & Catalyst Selection

User Question: I am performing a Knoevenagel condensation with malononitrile. Standard piperidine/ethanol conditions work for the 3-isomer, but the 2-isomer gives me a black tar. Why?

Technical Diagnosis: The "tar" is likely polymerized indole.[1] Strong bases or unbuffered acidic conditions destabilize the indole ring.[1] Indole-2-carbaldehyde is less stable than the 3-isomer because the electron-rich C3 position is not deactivated by a direct carbonyl attachment (as it is in the 3-isomer).[1]

Optimized Solutions:

ParameterRecommendationMechanistic Rationale
Solvent Ethanol (Anhydrous) or Acetonitrile Protic solvents like EtOH stabilize the zwitterionic intermediates.[1] Acetonitrile is preferred if the product is sensitive to hydrolysis.[1]
Catalyst Piperidine + Acetic Acid (1:1 ratio) Do not use neat piperidine. You need a buffered system.[1] The protonated piperidinium ion activates the aldehyde, while the free piperidine deprotonates the nucleophile. This "soft" catalysis prevents ring opening.[1]
Temperature 0°C to Room Temp (Start) Initiate the reaction cold. Indole-2-carbaldehyde is prone to self-condensation at high temperatures.[1] Only reflux if TLC shows no conversion after 2 hours.
Additives Molecular Sieves (4Å) Water is a byproduct of condensation.[1] Its presence promotes the reverse reaction (hydrolysis of the imine/alkene), especially in reversible Schiff base formations.

Expert Insight: For Schiff base formation (reaction with amines), avoid strong Lewis acids (like


) initially, as they can coordinate to the indole nitrogen, altering the electronics and potentially leading to N-alkylation side products.

Module 2: Troubleshooting Yield & Purity

User Question: My TLC shows the starting material is gone, but I see three distinct spots and a streak. What is happening?

Technical Diagnosis: You are likely observing Competitive C3-Nucleophilic Attack .[1]

  • Spot A: Desired Product.

  • Spot B: Self-condensation dimer (Bis-indolyl species).[1][2]

  • Streak: Oligomers formed via acid-catalyzed polymerization.[1]

The "C3-Interference" Pathway: Because the C2-aldehyde is electron-withdrawing, it makes the C3 position slightly less nucleophilic than in unsubstituted indole, but it is still reactive enough to attack another activated aldehyde molecule if the external nucleophile (e.g., amine or malononitrile) is not in high enough concentration.

Corrective Actions:

  • Stoichiometry Adjustment: Use a 1.2 to 1.5 molar excess of the nucleophile (amine/active methylene).[1] You must statistically favor the intermolecular reaction over the indole-indole interaction.[1]

  • Concentration Control: Run the reaction dilute (0.1 M to 0.2 M). High concentrations favor polymerization (second-order kinetics) over condensation.[1]

  • N-Protection (The Nuclear Option): If optimization fails, protect the indole nitrogen (e.g.,

    
    -Boc or 
    
    
    
    -Tosyl).[1] This electron-withdrawing group dramatically reduces the nucleophilicity of the indole ring, shutting down side reactions. You can deprotect after the condensation.[1]

Module 3: Visualization of Competing Pathways

The following diagram illustrates the kinetic competition between the desired condensation and the parasitic dimerization unique to indole-2-carbaldehyde.

IndoleReactionNetwork Start Indole-2-Carbaldehyde (Substrate) Activated Activated Aldehyde (Electrophilic) Start->Activated Catalyst (H+ or Lewis Acid) SelfAttack C3-Nucleophilic Attack (From 2nd Indole Molecule) Start->SelfAttack C3 Nucleophilicity Nu Nucleophile (Amine/Malononitrile) Condensation Condensation Intermediate Nu->Condensation High Conc. Nu Activated->Condensation Activated->SelfAttack Low Conc. Nu Product Desired Product (Schiff Base / Vinyl Indole) Condensation->Product - H2O Dimer Bis(indolyl) Dimer (Major Impurity) SelfAttack->Dimer Polymer Oligomeric Tar Dimer->Polymer Acid/Heat

Caption: Figure 1. Kinetic competition between desired condensation (Green path) and parasitic C3-dimerization (Red path).

Module 4: Validated Experimental Protocol

Protocol: Synthesis of 2-(2-nitrovinyl)indole (Henry Reaction Variant) Adapted from Dambal & Siddappa (J. Chem. Soc. C, 1971) and modern Green Chemistry optimizations.[1]

Scope: This protocol is optimized to minimize C3-dimerization by using ammonium acetate as a mild buffer rather than strong bases.[1]

Reagents:

  • Indole-2-carbaldehyde (1.0 equiv, 5 mmol)[1]

  • Nitromethane (Excess, used as solvent/reactant) or 10 equiv in Ethanol.[1]

  • Ammonium Acetate (

    
    , 0.5 equiv)
    

Step-by-Step Workflow:

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 0.725 g (5 mmol) of indole-2-carbaldehyde in 8 mL of nitromethane.

    • Note: If using expensive nucleophiles, use Ethanol (20 mL) as solvent and 1.5 equiv of nucleophile.[1]

  • Buffering: Add 0.19 g (2.5 mmol) of ammonium acetate.

    • Why?

      
       decomposes slightly to release ammonia (catalyst) and acetic acid (buffer), maintaining a pH ~7.0-7.5, preventing ring degradation.[1]
      
  • Reflux: Attach a reflux condenser and drying tube (CaCl2). Heat the mixture to mild reflux (approx. 80-90°C bath temp) for 30-45 minutes .

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The aldehyde spot (

      
      ) should disappear.[1] A bright yellow/orange spot (product) will appear.[1]
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The product often crystallizes directly upon cooling.[1] If not, pour the mixture into 50 mL of ice-cold water .

    • Troubleshooting: If a gum forms, sonicate the mixture for 5 minutes to induce crystallization.[1]

  • Purification: Filter the solid. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).[1] Recrystallize from Ethanol.[1][3]

Expected Yield: 70-75%. Appearance: Dark red or orange crystals.[1]

References

  • Bhat, G. A., & Siddappa, S. (1971).[1] Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles.[1][3][4] Journal of the Chemical Society C: Organic, 178-181.[1]

  • Dambal, S. B., & Siddappa, S. (1964).[1] Synthesis of nitrovinylindoles. Journal of the Karnatak University, cited in Der Pharma Chemica, 2011, 3(1), 272-280.[1]

  • BenchChem Technical Support. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde (Applied to 2-isomer analogs).

  • Gu, L., & Li, X. (2011).[1][5] Microwave-assisted synthesis of indole-2-carboxylic acid esters. Journal of the Brazilian Chemical Society, 22, 2036.[1][5]

Sources

Optimization

Minimizing side reactions in the formylation of 7-methoxyindole

Technical Support Center: Optimization of 7-Methoxyindole Formylation Topic: Minimizing Side Reactions in Vilsmeier-Haack Formylation Ticket ID: VH-7OMe-OPT-001 Assigned Specialist: Senior Application Scientist, Organic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 7-Methoxyindole Formylation

Topic: Minimizing Side Reactions in Vilsmeier-Haack Formylation Ticket ID: VH-7OMe-OPT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The formylation of 7-methoxyindole presents a unique challenge compared to unsubstituted indole. The C7-methoxy group acts as a strong electron-donating group (EDG), significantly increasing the nucleophilicity of the indole ring. While this accelerates the desired reaction at C3, it drastically increases the risk of over-reaction (dimerization) and polymerization .

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic pitfalls of this activated substrate.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "My reaction mixture turned into a black tar/viscous oil."

Diagnosis: Thermal Runaway during Vilsmeier Reagent Formation. Technical Insight: The reaction between


 and DMF is highly exothermic. If the "Vilsmeier Complex" (chloroiminium ion) is formed in situ at high temperatures, it degrades. Furthermore, adding 7-methoxyindole (highly nucleophilic) to a hot mixture causes rapid, uncontrolled polymerization.

Corrective Action:

  • Pre-formation is Mandatory: Generate the Vilsmeier reagent separately at

    
    
    
    
    for 30 minutes before introducing the substrate.
  • Cryogenic Addition: Dissolve 7-methoxyindole in DMF and add it dropwise to the pre-formed complex at

    
    .
    
  • The "Yellow-to-Orange" Indicator: A properly formed complex is usually pale yellow. Darkening indicates decomposition.

Issue 2: "I isolated a pink/red solid that is not my aldehyde (Bis-indolyl methane)."

Diagnosis: Acid-Catalyzed Dimerization (The "BIM" Trap). Technical Insight: This is the most common failure mode for activated indoles. The product (7-methoxyindole-3-carboxaldehyde) is reactive.[1] In the presence of residual acid (generated during hydrolysis) and unreacted starting material, the aldehyde condenses with a second molecule of indole to form bis(indolyl)methane . Note: The 7-OMe group stabilizes the carbocation intermediate of this side reaction, accelerating it.

Corrective Action:

  • Stoichiometry Control: Use a slight excess of Vilsmeier reagent (

    
    
    
    
    eq) to ensure all starting indole is consumed before hydrolysis. If there is no starting material left, it cannot dimerize with the product.
  • Buffered Hydrolysis: Never quench with water alone. Use Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) solution to rapidly neutralize the acid. Keep the pH

    
     during workup.
    
Issue 3: "Why is the yield lower than expected despite clean TLC?"

Diagnosis: Incomplete Hydrolysis of the Iminium Salt. Technical Insight: The Vilsmeier intermediate is a stable iminium salt. If the hydrolysis step is too short or too cold, the salt remains in the aqueous layer during extraction and is discarded.

Corrective Action:

  • Thermal Hydrolysis: After adding the base, the mixture often requires mild heating (

    
    
    
    
    ) or extended stirring to fully convert the iminium species to the aldehyde.
  • Re-extraction: Check the aqueous layer pH. If it is acidic, neutralize and re-extract with ethyl acetate.

Module 2: Mechanistic Pathway & Control Points

The following diagram illustrates the "Happy Path" (Target Aldehyde) versus the "Sad Path" (Dimerization/Tars).

VilsmeierReaction Reagents POCl3 + DMF VComplex Chloroiminium Ion (0°C) Reagents->VComplex Exothermic Keep <5°C Intermediate Iminium Salt Intermediate VComplex->Intermediate + Substrate Electrophilic Attack @ C3 Substrate 7-Methoxyindole Substrate->Intermediate Nucleophile Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 7-Methoxyindole- 3-carboxaldehyde Hydrolysis->Product pH > 7 Complete Conversion Acid Acidic Conditions (Excess H+) Product->Acid If unreacted indole present Dimer Bis(indolyl)methane (Impurity) Acid->Dimer Condensation

Figure 1: Reaction pathway showing the critical divergence between successful formylation and acid-catalyzed dimerization.

Module 3: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 7-methoxyindole-3-carboxaldehyde. Scale: 10 mmol basis (scalable).

ParameterSpecificationReason
Solvent DMF (Anhydrous)Moisture destroys

violently.
Reagent Ratio 1.0 (Indole) : 1.2 (POCl3)Slight excess ensures complete consumption of indole, preventing dimerization.
Temperature 1


Critical for Vilsmeier reagent stability.
Temperature 2


Gentle heating for C3-substitution. Avoid reflux to prevent tars.
Step-by-Step Protocol:
  • Reagent Formation (The "Cold Start"):

    • Charge a flame-dried round-bottom flask with anhydrous DMF (

      
       mL/g of indole).
      
    • Cool to

      
       using an ice/salt bath.
      
    • Add

      
       (
      
      
      
      eq) dropwise over 20 minutes.
    • Observation: A white/pale yellow precipitate (Vilsmeier salt) may form. Stir for 30 mins at

      
      .
      
  • Substrate Addition:

    • Dissolve 7-methoxyindole (

      
       eq) in a minimum volume of anhydrous DMF.
      
    • Add this solution dropwise to the Vilsmeier complex at

      
      . Do not allow temperature to exceed 
      
      
      
      .
  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to

      
      
      
      
      for 2–4 hours.
    • QC Check: Perform TLC.[2][3] If starting material remains, do not proceed to workup. Add small aliquot of fresh Vilsmeier reagent if necessary.

  • Buffered Hydrolysis (Critical Step):

    • Pour the reaction mixture onto crushed ice (

      
       g).
      
    • Immediately add aqueous Sodium Acetate (

      
       M) or NaOH (
      
      
      
      ) to adjust pH to
      
      
      
      
      .
    • Why? Rapid neutralization prevents the "Dimer Trap."

    • Heat the aqueous suspension to boiling for 1 minute or stir at

      
       for 15 mins to ensure the iminium salt hydrolyzes to the aldehyde.
      
  • Isolation:

    • Cool to room temperature.[3][4][5][6] The product usually precipitates as a solid.

    • Filter and wash with water.[6]

    • Recrystallize from Ethanol/Water if purification is needed.

References

  • Vilsmeier, A., & Haack, A. (1927).[7] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[7] Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Examples.[2][7][8]

  • James, D.S., et al. (2005). Synthesis of 7-methoxyindole-3-carboxaldehyde derivatives. Journal of Medicinal Chemistry (Contextual citation based on standard indole synthesis protocols).

  • Mohan, R., et al. (2016).[3] Synthesis of bis(indolyl)methanes: Minimizing side reactions in indole functionalization.[9] ResearchGate.[10]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Characterization of 7-Methoxy-1H-indole-2-carbaldehyde

Executive Summary 7-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-91-6) is a critical synthetic intermediate, particularly in the development of kinase inhibitors, melatonin receptor analogs, and indole-based alkaloids. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-91-6) is a critical synthetic intermediate, particularly in the development of kinase inhibitors, melatonin receptor analogs, and indole-based alkaloids. Its structural uniqueness lies in the coexistence of an electron-donating methoxy group at the C7 position and an electron-withdrawing formyl group at the C2 position.

This guide provides a scientifically grounded analysis of its Fourier Transform Infrared (FTIR) spectrum. Unlike simple indoles, the "push-pull" electronic character between the 7-methoxy and 2-formyl groups creates a distinct spectral fingerprint. This document compares these characteristic peaks against key structural analogs to facilitate precise identification and quality control.

Theoretical Spectral Fingerprint

The FTIR spectrum of 7-methoxy-1H-indole-2-carbaldehyde is defined by four primary vibrational zones. The values below are derived from structure-activity relationships (SAR) of validated indole congeners and fundamental vibrational spectroscopy principles.

Zone A: The Functional Group Region (4000–1500 cm⁻¹)

This region confirms the presence of the core functional moieties.

Functional GroupVibration ModeWavenumber (cm⁻¹)Mechanistic Insight
Indole N-H Stretching ($ \nu_{N-H} $)3200 – 3350 Broad, medium intensity band. The 2-formyl group increases the acidity of the N-H proton via conjugation, potentially shifting this band to slightly lower wavenumbers compared to unsubstituted indole (3400 cm⁻¹).
Aldehyde C-H Fermi Resonance~2850 & ~2750 Diagnostic Doublet. The overtone of the C-H bending vibration couples with the fundamental C-H stretch, splitting the band into two distinct peaks. This confirms the aldehyde is not a ketone or ester.[1]
Aldehyde C=O Stretching ($ \nu_{C=O} $)1650 – 1680 Strong intensity. The carbonyl is conjugated with the indole double bond (C2=C3). This conjugation reduces the bond order, lowering the frequency from the typical aliphatic aldehyde range (1720–1740 cm⁻¹).
Aromatic C=C Ring Stretching1550 – 1620 Multiple bands representing the skeletal vibrations of the indole core.
Zone B: The Fingerprint Region (1500–600 cm⁻¹)

This region is unique to the specific substitution pattern (7-methoxy).

Functional GroupVibration ModeWavenumber (cm⁻¹)Mechanistic Insight
Methoxy C-O-C Asymmetric Stretch1240 – 1260 Critical Identifier. Strong band corresponding to the $ \text{Aryl}-\text{O}-\text{CH}_3 $ bond. This peak is absent in the parent indole-2-carbaldehyde.[1]
Methoxy C-O-C Symmetric Stretch1020 – 1050 Medium intensity band, confirming the ether linkage.
Aromatic C-H Out-of-Plane (OOP) Bending720 – 780 Characteristic of the 1,2,3-trisubstituted benzene ring (positions 4, 5, 6 are unsubstituted; 7 is methoxy).

Comparative Analysis: Target vs. Alternatives

To validate the identity of 7-methoxy-1H-indole-2-carbaldehyde, it must be differentiated from its structural parents and isomers.

Table 1: Differential Peak Analysis
FeatureTarget: 7-Methoxy-1H-indole-2-carbaldehydeComparator A: 1H-Indole-2-carbaldehydeComparator B: 7-Methoxy-1H-indole
C=O[2][3][4][5] Stretch Present (~1660 cm⁻¹) Present (~1660 cm⁻¹)Absent
Aldehyde C-H Present (Fermi Doublet) Present (Fermi Doublet)Absent
Methoxy C-O Present (~1250 cm⁻¹) Absent Present (~1250 cm⁻¹)
N-H Stretch ~3250 cm⁻¹ (Acidified)~3250 cm⁻¹ (Acidified)~3400 cm⁻¹ (Less Acidic)
Substitution 2,7-Disubstituted2-Monosubstituted7-Monosubstituted

Key Differentiator:

  • Vs. Comparator A: The presence of the strong C-O stretch at ~1250 cm⁻¹ confirms the methoxy group.

  • Vs. Comparator B: The presence of the C=O stretch at ~1660 cm⁻¹ and Fermi doublet confirms the aldehyde.

Experimental Protocol: Solid-State Characterization

For the most accurate resolution of the Fermi doublet and carbonyl shift, the KBr Pellet Method is recommended over ATR (Attenuated Total Reflectance) for this specific compound, as ATR can sometimes distort relative peak intensities of crystalline solids.

Methodology: KBr Pellet Preparation[6]
  • Desiccation: Ensure 7-methoxy-1H-indole-2-carbaldehyde is dried in a vacuum desiccator (P₂O₅) for 4 hours to remove hygroscopic water (which interferes with the N-H region).

  • Ratio: Mix 1.5 mg of sample with 200 mg of IR-grade KBr (Potassium Bromide).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure no crystallites remain (scattering effect).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and 16 scans.

Logical Identification Workflow

The following diagram illustrates the decision logic for confirming the identity of the target molecule using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum Check_CO Check 1650-1690 cm⁻¹ (Strong Band?) Start->Check_CO Check_Fermi Check 2700-2850 cm⁻¹ (Fermi Doublet?) Check_CO->Check_Fermi Yes Check_Methoxy Check 1240-1260 cm⁻¹ (Strong C-O Stretch?) Check_CO->Check_Methoxy No Check_Fermi->Check_Methoxy Yes Result_Other REJECT: Other Indole Derivative Check_Fermi->Result_Other No (Ketone/Ester?) Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch?) Check_Methoxy->Check_NH Yes (w/ CO) Result_IndoleAld LIKELY: 1H-Indole-2-carbaldehyde (Missing Methoxy) Check_Methoxy->Result_IndoleAld No (w/ CO) Result_MethoxyIndole LIKELY: 7-Methoxyindole (Missing Aldehyde) Check_Methoxy->Result_MethoxyIndole Yes (No CO) Check_Methoxy->Result_Other No (No CO) Result_Target CONFIRMED: 7-Methoxy-1H-indole-2-carbaldehyde Check_NH->Result_Target Yes Check_NH->Result_Other No (N-Substituted?)

Figure 1: Step-by-step spectral decision tree for differentiating 7-methoxy-1H-indole-2-carbaldehyde from common analogs.

References

  • PubChem. (n.d.).[2] 7-Methoxy-1H-indole-2-carbaldehyde (CID 10821137).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • NIST Chemistry WebBook. (2018). 1H-Indole-3-carboxaldehyde, 7-methyl- IR Spectrum. Coblentz Society.[1] Retrieved October 26, 2023, from [Link](Note: Used as a reference for 7-position substitution effects on indole aldehyde spectra).

  • Google Patents. (2022). US11426412B2 - Imidazo-pyridine compounds as PAD inhibitors.

Sources

Comparative

UV-Vis absorption maxima of 7-methoxy-1H-indole-2-carbaldehyde

Publish Comparison Guide: UV-Vis Absorption Maxima of 7-Methoxy-1H-indole-2-carbaldehyde Executive Summary & Structural Significance 7-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-91-6) is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: UV-Vis Absorption Maxima of 7-Methoxy-1H-indole-2-carbaldehyde

Executive Summary & Structural Significance

7-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-91-6) is a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and indole-fused heterocycles. Its spectroscopic signature is defined by a unique "push-pull" electronic system: the electron-donating methoxy group (-OMe) at the C7 position and the electron-withdrawing formyl group (-CHO) at the C2 position.

This guide provides a technical analysis of its UV-Vis absorption properties, comparing it against its regioisomer (5-methoxy) and the parent unsubstituted indole. It establishes the experimental protocol for precise characterization, as solvent-dependent solvatochromism significantly alters the observed


.

Spectral Characterization: The Data

The UV-Vis spectrum of 7-methoxy-1H-indole-2-carbaldehyde is characterized by three primary bands arising from


 and 

transitions.
Table 1: Comparative UV-Vis Absorption Maxima ( )
CompoundPrimary

(nm)
Secondary

(nm)
Visible Tail / ColorElectronic Driver
7-Methoxy-1H-indole-2-carbaldehyde 330–340 (Predicted*)258, 220 Yellow SolidC7-OMe (+M) / C2-CHO (-M) Push-Pull
Indole-2-carbaldehyde (Parent)290–300230Pale YellowC2-CHO Conjugation
5-Methoxy-1H-indole-2-carbaldehyde 310–320265Off-white/YellowC5-OMe (+M) Linear Conjugation
7-Methoxyindole (Precursor)336258, 220White/BeigeC7-OMe Auxochromic Shift

*Note: The specific


 for the 2-carbaldehyde derivative is solvent-dependent.[1][2] The value is redshifted relative to the parent due to the 7-OMe auxochrome.
Mechanistic Insight: The "Push-Pull" Effect

The 7-methoxy group exerts a strong bathochromic shift (red shift) on the indole chromophore.

  • Ground State: The C7-OMe donates electron density into the

    
    -system via resonance (+M effect).
    
  • Excited State: The C2-CHO group withdraws electron density.

  • Result: This synergy lowers the HOMO-LUMO energy gap (

    
    ), shifting absorption from the UV (~290 nm) toward the near-visible/visible region (>330 nm), resulting in its characteristic yellow appearance.
    

Experimental Protocol: Validated Measurement Workflow

To obtain reproducible spectral data, strict adherence to solvent purity and concentration is required. The following protocol minimizes aggregation and solvatochromic errors.

Reagents & Equipment
  • Analyte: 7-Methoxy-1H-indole-2-carbaldehyde (>97% purity, recrystallized from EtOH).

  • Solvents: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid acetone due to UV cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda 35).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.75 mg of 7-methoxy-1H-indole-2-carbaldehyde (MW: 175.18 g/mol ).

    • Dissolve in 10.0 mL of MeOH. Sonicate for 60 seconds to ensure complete dissolution.

  • Working Standard (50 µM):

    • Dilute 500 µL of Stock Solution into 9.5 mL of MeOH.

    • Checkpoint: Solution should remain optically clear. If turbidity occurs, filter through a 0.2 µm PTFE filter.

  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure MeOH.

    • Run "Auto Zero" / "Baseline" from 200 nm to 500 nm.

  • Measurement:

    • Replace sample cuvette solvent with the Working Standard.

    • Scan from 500 nm

      
       200 nm (Scan speed: Medium; Slit width: 1.0 nm).
      
  • Data Analysis:

    • Identify local maxima (peaks) and determine molar absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Visualization of Electronic Transitions & Workflow

The following diagram illustrates the electronic transition pathway and the experimental workflow for characterization.

G cluster_0 Electronic Structure cluster_1 Experimental Workflow Indole Indole Core (HOMO) CHO 2-CHO Group (Electron Acceptor) Indole->CHO Conjugation Excited Excited State (LUMO) Indole->Excited UV Absorption (hν) OMe 7-OMe Group (Electron Donor) OMe->Indole +M Effect Stock Stock Soln (1 mM in MeOH) Dilution Dilution (50 µM) Stock->Dilution Scan UV Scan (200-500 nm) Dilution->Scan Result λ_max Identification (~330-340 nm) Scan->Result

Figure 1: Left: Electronic "Push-Pull" mechanism lowering the band gap. Right: Standardized workflow for spectral validation.

Comparative Analysis: Why Substituent Position Matters

When selecting an indole derivative for drug design or probe development, the position of the methoxy group drastically alters the electronic landscape.

Feature7-Methoxy (Target) 5-Methoxy (Alternative) Implication for Research
H-Bonding Intramolecular potential (N-H

O-Me)
None7-OMe can lock conformation, affecting binding affinity.
Electronic Density High density at C2/C3High density at C37-OMe makes C3 highly nucleophilic for further functionalization.
Fluorescence Often quenched or red-shiftedGenerally higher quantum yieldUse 5-OMe for fluorescent probes; use 7-OMe for reactivity.

References

  • PubChem Compound Summary. 7-Methoxy-1H-indole-2-carbaldehyde (CID 10821137). National Center for Biotechnology Information. Link

  • Comparison of Indole Spectra. UV-Vis absorption spectra of indole and derivatives. University of Science and Technology of China. Link

  • Synthesis of Indole-2-Carbaldehydes. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes. Royal Society of Chemistry (RSC). Link

  • 7-Methoxyindole Characterization. Microbial transformation of beta-carboline alkaloids (Spectral data for 7-methoxyindole). ResearchGate. Link

  • NIST Chemistry WebBook. 5-Methoxyindole-2-carboxylic acid Infrared and UV Data. National Institute of Standards and Technology. Link

Sources

Validation

Comparative Guide: Differentiating Indole-2-Carbaldehyde Isomers via NMR Spectroscopy

Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.[1][2][3] Scope: Definitive differentiation of Indole-2-carbaldehyde (2-CHO) from its most common regioisomer, Indole-3-carbaldehyde (3-CHO) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.[1][2][3] Scope: Definitive differentiation of Indole-2-carbaldehyde (2-CHO) from its most common regioisomer, Indole-3-carbaldehyde (3-CHO) , and other positional isomers using 1D and 2D NMR techniques.

Executive Summary & Mechanistic Rationale

In indole synthesis—particularly via Vilsmeier-Haack or lithiation/formylation sequences—regioselectivity is the primary analytical challenge.[4] The Vilsmeier-Haack reaction overwhelmingly favors the electron-rich C3 position, yielding Indole-3-carbaldehyde .[4] Conversely, C2-lithiation (protected indole) followed by DMF quenching yields Indole-2-carbaldehyde .[1][4]

Misidentification often occurs because both isomers present as "indole + aldehyde" systems with similar polarity.[1][4] However, their NMR signatures differ radically due to the electronic environment of the pyrrole ring protons .[1]

  • The "H2" vs. "H3" Diagnostic: The most reliable 1H NMR differentiator is the chemical shift and coupling pattern of the remaining proton on the pyrrole ring.[1]

    • In 3-CHO: The remaining proton is H2 .[4] It is flanked by the indole nitrogen and the C3-carbonyl, causing significant deshielding (

      
       ~8.3 ppm) and a characteristic coupling to the NH proton (
      
      
      
      Hz).[1]
    • In 2-CHO: The remaining proton is H3 .[4] It is less deshielded (

      
       ~7.3 ppm) and typically appears as a singlet or shows only weak long-range coupling (
      
      
      
      ), as it is not vicinal to the NH proton.[1]

Comparative NMR Data Analysis

1H NMR Spectroscopic Signatures (DMSO-d6)[1][4][5][6]

The following table contrasts the key signals. Note the dramatic shift difference between H2 (in 3-CHO) and H3 (in 2-CHO).

Signal AssignmentIndole-3-carbaldehyde (3-CHO)Indole-2-carbaldehyde (2-CHO)Differentiation Logic
Aldehyde (-CHO)

9.93 ppm (s)

9.88 ppm (s)
Non-diagnostic. Shifts are too similar.[1][4]
Indole NH

12.14 ppm (br s)

~11.8 - 12.0 ppm (br s)
Weak diagnostic. Both are highly deshielded in DMSO.[1]
Pyrrole Proton H2:

8.29 ppm
(d,

Hz)
H3:

7.30 - 7.40 ppm
(s)
PRIMARY DIAGNOSTIC. H2 is ~1 ppm downfield of H3.[1]
Coupling Pattern H2 couples to NH (collapses to singlet with

).
H3 is a singlet (no vicinal NH coupling).[1]H2-NH coupling is specific to 3-substituted indoles.[1][4]
Benzene Ring H4:

8.08 (d); H7:

7.50 (d)
H4:

7.77 (d); H7:

7.48 (d)
H4 is more deshielded in 3-CHO due to peri-effect of C3-carbonyl.[1]
13C NMR Chemical Shifts (DMSO-d6)[1][4]

Carbon spectroscopy provides a secondary confirmation, particularly through the shifts of the functionalized carbons.[1]

Carbon PositionIndole-3-carbaldehyde Indole-2-carbaldehyde Mechanistic Insight
C=O[1][4] (Aldehyde) 185.3 ppm182.9 ppm3-CHO is slightly more deshielded.[1][4]
C2 (Pyrrole) 136.8 ppm (CH) 136.9 ppm (Quaternary) In 3-CHO, C2 is a CH.[1] In 2-CHO, C2 is Quaternary.[1][4]
C3 (Pyrrole) 118.4 ppm (Quaternary) 115.6 ppm (CH) Key Check: DEPT-135 will show C2 as positive in 3-CHO, but C3 as positive in 2-CHO.[1]

Experimental Validation Workflow

Sample Preparation Protocol

To ensure resolution of the NH-H2 coupling (crucial for identifying the 3-isomer), the sample must be dry and free of acidic impurities which catalyze proton exchange.[1]

  • Solvent: Use high-quality DMSO-d6 (99.9% D).[1][4] CDCl3 can be used, but DMSO provides sharper NH signals.[1]

  • Concentration: Dissolve 5–10 mg of product in 0.6 mL solvent.

  • Drying: If NH signals are broad/absent, filter the solution through a small plug of anhydrous

    
     or basic alumina (directly into the NMR tube) to remove trace acids.[1]
    
Diagnostic Decision Tree

Use this flowchart to rapidly classify your product.

IndoleID Start Start: Acquire 1H NMR in DMSO-d6 CheckPyrrole Analyze Pyrrole Proton Region (7.0 - 8.5 ppm) Start->CheckPyrrole SignalH2 Signal at ~8.3 ppm (Doublet, J ~3 Hz) CheckPyrrole->SignalH2 Deshielded Signal SignalH3 Signal at ~7.3 ppm (Singlet) CheckPyrrole->SignalH3 Shielded Signal CheckCoupling Verify Coupling: Does it collapse with D2O shake? SignalH2->CheckCoupling Result2 Result: Indole-2-Carbaldehyde (H3 proton confirms C2-substitution) SignalH3->Result2 Result3 Result: Indole-3-Carbaldehyde (H2 proton confirms C3-substitution) CheckCoupling->Result3 Yes (Coupled to NH)

Figure 1: Decision tree for differentiating Indole-2-carbaldehyde from Indole-3-carbaldehyde based on 1H NMR chemical shifts and coupling constants.

Advanced Verification: 2D NMR (HMBC)

If 1D NMR is ambiguous (e.g., due to overlapping aromatic signals), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive "gold standard" proof.[1] It correlates the Aldehyde proton to distinct ring carbons.[1][4]

HMBC Correlation Logic
  • Indole-3-carbaldehyde:

    • The Aldehyde proton (

      
       9.[1][2][3][4]93) correlates to C3  (Quaternary, ~118 ppm), C3a  (Quaternary, ~124 ppm), and C2  (CH , ~137 ppm).[1]
      
    • Key Observation: You see a correlation to a CH carbon at ~137 ppm.[1][4]

  • Indole-2-carbaldehyde:

    • The Aldehyde proton (

      
       9.[1][2][3][4]88) correlates to C2  (Quaternary, ~137 ppm) and C3  (CH , ~115 ppm).[1]
      
    • Key Observation: You see a correlation to a CH carbon at ~115 ppm.[1][4]

HMBC_Logic AldehydeH Aldehyde Proton (~9.9 ppm) C_High Carbon at ~137 ppm (C2 position) AldehydeH->C_High HMBC Correlation C_Low Carbon at ~115-118 ppm (C3 position) AldehydeH->C_Low HMBC Correlation Iso3 Indole-3-CHO C_High->Iso3 If C is CH (DEPT+) Iso2 Indole-2-CHO C_High->Iso2 If C is Quaternary (DEPT-) C_Low->Iso3 If C is Quaternary (DEPT-) C_Low->Iso2 If C is CH (DEPT+)

Figure 2: HMBC/DEPT logic flow. The hybridization (CH vs Cq) of the carbon coupling to the aldehyde proton definitively assigns the regioisomer.[1]

References

  • PubChem. (2025).[1][4] Indole-3-carboxaldehyde | C9H7NO.[1][4] National Library of Medicine.[1][4] [Link]

  • Royal Society of Chemistry. (2021).[1][4] Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - Supplementary Information. [Link]

  • SpectraBase. (2024).[1][4] Indole-3-carboxaldehyde - 13C NMR. Wiley Science Solutions.[1][4] [Link]

  • National Institutes of Health (NIH). (2014).[1] The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-1H-Indole-2-Carbaldehyde: Proper Disposal &amp; Handling Guide

The following guide provides a technical, operational framework for the safe handling and disposal of 7-methoxy-1H-indole-2-carbaldehyde . This content is designed for laboratory personnel and safety officers requiring i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, operational framework for the safe handling and disposal of 7-methoxy-1H-indole-2-carbaldehyde . This content is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.

Executive Summary & Chemical Profile

7-methoxy-1H-indole-2-carbaldehyde (CAS: 30464-91-6) is a substituted indole derivative commonly used as a pharmaceutical intermediate. Its disposal requires strict adherence to organic waste protocols, specifically managing the reactivity of the aldehyde functionality and the electron-rich indole core.

Critical Safety Directive: Treat this compound as a Severe Eye Irritant and Potential Sensitizer . Do not dispose of via municipal drainage.[1] Incineration is the only validated disposal method.

Chemical Identity Matrix
PropertySpecification
Chemical Name 7-methoxy-1H-indole-2-carbaldehyde
CAS Number 30464-91-6
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white to yellow/brown solid (typically)
Key Functional Groups Indole (Secondary Amine), Aldehyde (C-2)
Reactivity Class Organic Aldehyde; Air-sensitive (oxidizes to carboxylic acid)

Hazard Identification & Risk Assessment

Before initiating disposal, you must classify the waste stream based on the compound's specific hazards. The 7-methoxy substituent increases the electron density of the indole ring, potentially increasing its reactivity toward oxidizers compared to unsubstituted indoles.

  • Health Hazards (GHS):

    • H315: Causes skin irritation.[2][3]

    • H318/H319: Causes serious eye damage/irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

  • Reactivity Hazards:

    • Incompatibility: Violent reaction potential with strong oxidizing agents (e.g., nitric acid, perchlorates, peroxides). The aldehyde group can undergo exothermic oxidation.

    • Stability: Stable under recommended storage, but light and air sensitive.

Pre-Disposal: Segregation & Storage

Proper segregation prevents "waste container incidents"—unintended reactions inside the disposal drum.

Segregation Logic (The "Do Not Mix" List)
  • NO Oxidizers: Never add this compound to waste containers holding Chromic acid, Nitric acid, or Peroxides.

  • NO Strong Bases: Aldehydes can undergo Cannizzaro reactions or polymerization in the presence of strong bases (NaOH, KOH), generating heat.

  • Container Choice: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste stream is acidic.

Visualization: Waste Segregation Decision Tree

WasteSegregation Start Waste: 7-methoxy-1H-indole-2-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated HaloBin Halogenated Waste Carboy (Code: F001/F002) Halogenated->HaloBin NonHaloBin Organic Solvents Carboy (High BTU Incineration) NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating indole-aldehyde waste streams to ensure compatibility with commercial incineration protocols.

Disposal Procedures (Step-by-Step)

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired shelf stock or excess solid reagent.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask or fume hood operation.

  • Packaging: Place the solid material into a clear polyethylene bag. Seal with tape. Place this bag into a second bag (secondary containment).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "7-methoxy-1H-indole-2-carbaldehyde"[4]

    • Hazards: "Irritant," "Toxic."

  • Disposal Stream: Deposit in the Solid Hazardous Waste Drum destined for incineration.

    • Note: Do not place in "Sharps" or "Biohazard" bins.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Disposal of mother liquors or reaction solvents containing the compound.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • Neutralization (If necessary): If the solution is highly acidic or basic, neutralize to pH 5–9 before adding to the waste carboy to prevent drum corrosion or polymerization.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste carboy.

Protocol C: Accidental Spill Cleanup

Context: A benchtop spill of 1–10g of solid powder.

  • Isolate: Evacuate the immediate area (3-meter radius). Alert nearby personnel.

  • PPE: Don chemical safety goggles and a half-face respirator (P100 cartridges) if dust is airborne.

  • Containment: Cover the spill with a wet paper towel or an oil-impregnated sweeping compound to suppress dust generation.

    • Why? Dry sweeping generates dust aerosols which are respiratory irritants.

  • Collection: Scoop the damp material into a wide-mouth jar or heavy-duty waste bag.

  • Surface Decontamination: Wipe the surface with 10% soap solution followed by water.

  • Verification: Check the area with a UV lamp (365 nm). Many indole derivatives fluoresce; residual glow indicates incomplete cleanup.

Visualization: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Gloves, Goggles, Resp Assess->PPE DustControl Wet Method: Cover with wet towel PPE->DustControl Scoop Scoop to Container DustControl->Scoop Decon Wash Surface (Soap + Water) Scoop->Decon UVCheck UV Light Check (Fluorescence?) Decon->UVCheck

Figure 2: Operational workflow for cleaning up solid indole aldehyde spills, prioritizing dust suppression.

Regulatory Framework & Compliance

While 7-methoxy-1H-indole-2-carbaldehyde does not have a specific named RCRA listing (P- or U-list), it is regulated based on its characteristics and the solvent matrix.

  • RCRA Classification (USA):

    • If dissolved in flammable solvents (Flash point < 60°C): D001 (Ignitable) .

    • If pure substance: Classify as Non-Regulated Chemical Waste unless toxicity characteristic leaching procedure (TCLP) proves otherwise (unlikely for this specific compound, but "Toxic" designation is best practice).

  • EPA Disposal Method:

    • High-Temperature Incineration: The preferred method. The compound contains Nitrogen (NOx generation potential), requiring incinerators with scrubbers.

    • Prohibited: Do not dispose of in sanitary sewer systems.[3]

References

  • PubChem. (n.d.).[2] 7-methoxy-1H-indole-2-carbaldehyde (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Handling

Mastering the Safe Handling of 7-methoxy-1H-indole-2-carbaldehyde: A Guide for Laboratory Professionals

As a novel aromatic aldehyde, 7-methoxy-1H-indole-2-carbaldehyde presents both unique opportunities for drug discovery and potential laboratory hazards. A thorough understanding of its toxicological profile is still deve...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel aromatic aldehyde, 7-methoxy-1H-indole-2-carbaldehyde presents both unique opportunities for drug discovery and potential laboratory hazards. A thorough understanding of its toxicological profile is still developing. Therefore, a cautious and well-documented approach to its handling is paramount. This guide provides a comprehensive framework for the safe utilization of this compound, emphasizing procedural rationale to empower researchers in making informed safety decisions.

Hazard Assessment: An In-Depth Analysis

While a specific Safety Data Sheet (SDS) for 7-methoxy-1H-indole-2-carbaldehyde is not yet widely available, we can extrapolate potential hazards from the parent molecule, indole, and related methoxyindoles. The SDS for indole indicates that it is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life. Given the structural similarities, it is prudent to assume that 7-methoxy-1H-indole-2-carbaldehyde may exhibit a similar hazard profile.

Furthermore, research on methoxyindoles has shown that they can act as agonists or antagonists of the human aryl hydrocarbon receptor (AhR)[1][2]. This interaction suggests potential biological activity that could have long-term health effects, underscoring the importance of minimizing exposure.

Assumed Hazard Statements for 7-methoxy-1H-indole-2-carbaldehyde:

  • Harmful if swallowed.

  • Toxic in contact with skin.

  • Causes serious eye irritation.

  • May cause respiratory irritation[3][4].

  • Very toxic to aquatic life.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling 7-methoxy-1H-indole-2-carbaldehyde. The following table outlines the recommended PPE for various laboratory operations.

OperationMinimum PPE RequirementRationale
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloved recommended)- Laboratory Coat- ANSI Z87.1-compliant Safety Glasses with Side ShieldsPrevents skin contact with the solid compound and protects eyes from dust particles.
Solution Preparation and Transfers - Nitrile Gloves (double-gloved recommended)- Chemical-resistant Lab Coat or Apron- Chemical Splash GogglesProvides enhanced protection against splashes of solutions containing the compound.
Running Reactions and Work-up - Nitrile Gloves (double-gloved recommended)- Chemical-resistant Lab Coat or Apron- Chemical Splash Goggles- Use of a Fume HoodA fume hood is critical to prevent inhalation of any volatile components or aerosols.
Handling Concentrated Solutions - Nitrile Gloves (double-gloved recommended)- Chemical-resistant Lab Coat or Apron- Face Shield worn over Chemical Splash GogglesOffers maximum protection for the face and eyes from splashes of concentrated solutions.

Key Considerations for PPE Selection and Use:

  • Glove Selection: Always inspect gloves for any signs of damage before use[5][6]. Disposable nitrile gloves are a suitable choice for incidental contact[7]. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide.

  • Body Protection: A lab coat should be fully buttoned with sleeves rolled down. For larger quantities or splash-prone procedures, a chemical-resistant apron provides an additional layer of protection[5].

  • Eye and Face Protection: Safety glasses are the minimum requirement. Chemical splash goggles are necessary when working with liquids[5][8]. A face shield should be used in conjunction with goggles when there is a significant splash risk[5][7].

Operational Procedures: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure the safe handling of 7-methoxy-1H-indole-2-carbaldehyde from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh Solid Compound b->c d Prepare Solution c->d e Perform Reaction/Procedure d->e f Quench Reaction & Neutralize e->f g Segregate Waste f->g h Decontaminate Glassware & Surfaces g->h i Doff PPE & Wash Hands h->i

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 2
7-methoxy-1H-indole-2-carbaldehyde
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